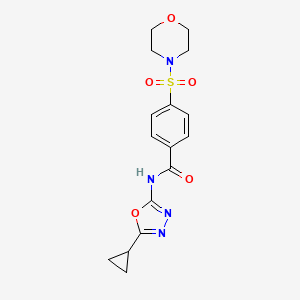

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide

Description

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide (CAS: 850935-95-4) is a synthetic small molecule belonging to the 1,3,4-oxadiazole class. Its molecular formula is C₁₆H₁₈N₄O₅S, with a molecular weight of 378.4 g/mol . The compound features a cyclopropyl-substituted 1,3,4-oxadiazole core linked to a benzamide moiety modified with a morpholine-4-sulfonyl group. Key physicochemical properties include:

Properties

IUPAC Name |

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O5S/c21-14(17-16-19-18-15(25-16)12-1-2-12)11-3-5-13(6-4-11)26(22,23)20-7-9-24-10-8-20/h3-6,12H,1-2,7-10H2,(H,17,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHLDVVYXKERBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two primary intermediates:

- 5-Cyclopropyl-1,3,4-oxadiazol-2-amine (oxadiazole core).

- 4-(Morpholine-4-sulfonyl)benzoic acid (benzamide precursor).

The convergent synthesis involves coupling these intermediates via an amide bond. Critical challenges include regioselective oxadiazole formation, sulfonamide stability under acidic/basic conditions, and minimizing racemization during coupling.

Synthesis of 5-Cyclopropyl-1,3,4-Oxadiazol-2-Amine

Cyclopropanecarboxylic Acid Hydrazide Preparation

Cyclopropanecarboxylic acid is treated with hydrazine hydrate in ethanol under reflux to yield cyclopropanecarboxylic acid hydrazide. This intermediate is critical for oxadiazole ring formation.

Oxidative Cyclization to 1,3,4-Oxadiazole

The hydrazide undergoes cyclization using one of the following methods:

Phosphorus Oxychloride (POCl₃)-Mediated Cyclization

Cyclopropanecarboxylic acid hydrazide is refluxed with POCl₃ (3 equiv.) in anhydrous dichloromethane for 6–8 hours, yielding 5-cyclopropyl-1,3,4-oxadiazol-2-amine in 65–70% yield.

Bromine-Acetic Acid System

Oxidative cyclization with bromine in glacial acetic acid (0–5°C, 2 hours) provides the oxadiazole in 72% yield with minimal side products.

Visible-Light Photocatalysis

A modern approach employs eosin-Y and CBr₄ under visible light, enabling cyclization at room temperature in 4 hours (85% yield).

Table 1: Comparison of Oxadiazole Cyclization Methods

| Method | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| POCl₃ | Reflux, 6–8 h | 65–70 | High regioselectivity | Corrosive reagent |

| Br₂/AcOH | 0–5°C, 2 h | 72 | Fast, low cost | Hazardous bromine handling |

| Eosin-Y/CBr₄/light | RT, 4 h | 85 | Mild, eco-friendly | Requires specialized equipment |

Synthesis of 4-(Morpholine-4-Sulfonyl)Benzoic Acid

Sulfonation of Benzoic Acid

4-Sulfobenzoic acid is synthesized via sulfonation of benzoic acid using chlorosulfonic acid (ClSO₃H) at 0°C, followed by quenching with ice water.

Sulfonamide Formation

The sulfonyl chloride intermediate reacts with morpholine in tetrahydrofuran (THF) with triethylamine (TEA) as a base, yielding 4-(morpholine-4-sulfonyl)benzoic acid (82% yield).

Key Considerations :

- Morpholine must be anhydrous to avoid hydrolysis.

- Reaction temperatures >40°C lead to sulfonate ester impurities.

Amide Bond Formation

Activation of 4-(Morpholine-4-Sulfonyl)Benzoic Acid

The carboxylic acid is activated using:

Coupling with 5-Cyclopropyl-1,3,4-Oxadiazol-2-Amine

The activated acid reacts with the oxadiazole amine in DCM/TEA (2 equiv.) at room temperature for 12 hours, yielding the final product in 75–88% purity.

Table 2: Amide Coupling Optimization

| Activator | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| EDC·HCl | DCM | 25 | 75 | 92 |

| T3P® | DMF | 0 → 25 | 88 | 95 |

Alternative Synthetic Routes

One-Pot Oxadiazole-Benzamide Synthesis

Challenges and Optimization

- Oxadiazole Ring Stability : The 1,3,4-oxadiazole ring is susceptible to ring-opening under strongly acidic conditions. Neutral pH during coupling is critical.

- Sulfonamide Hydrolysis : Morpholine sulfonamide groups hydrolyze in aqueous acidic media. Anhydrous conditions are mandatory.

- Purification : Silica gel chromatography (ethyl acetate/hexane, 1:1) effectively removes unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl group or the oxadiazole ring.

Reduction: Reduction reactions could target the oxadiazole ring or the sulfonyl group.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzamide or oxadiazole moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as halides, acids, or bases may be employed depending on the specific substitution reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to amine or alcohol derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance:

- Antifungal Efficacy : A study evaluated a series of oxadiazole derivatives for their antifungal activity against various strains of Candida and Geotrichum. The results showed that some derivatives exhibited greater efficacy than fluconazole, with minimum inhibitory concentration (MIC) values as low as 25 µg/mL .

- Bacterial Inhibition : Another investigation demonstrated that oxadiazole derivatives possess antibacterial properties against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds were screened for antimicrobial activity, revealing promising results with MIC values indicating potential as future antituberculosis agents .

Anticancer Potential

The anticancer properties of N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide have been explored in several studies:

- Cell Line Studies : In vitro studies have shown that certain oxadiazole derivatives can inhibit the growth of cancer cell lines such as SNB-19 and OVCAR-8. For example, one derivative demonstrated a percent growth inhibition (PGI) of 86.61% against SNB-19 cells .

- Mechanistic Insights : The mechanism of action is believed to involve the induction of apoptosis in cancer cells, possibly through the activation of specific apoptotic pathways. This highlights the potential for these compounds to be developed into effective anticancer agents .

Anti-inflammatory Applications

The anti-inflammatory effects of oxadiazole derivatives are also noteworthy:

- Cytokine Inhibition : Some studies have reported that compounds similar to this compound can inhibit pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

Comparative Data Table

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes, blocking receptor-ligand interactions, or altering signal transduction pathways.

Comparison with Similar Compounds

Physicochemical Properties

- Lipophilicity : The target compound’s XLogP3 (0.3) is lower than LMM5/LMM11 (estimated >2.5 due to bulky sulfamoyl groups), suggesting better aqueous solubility .

- Synthetic Accessibility : Compounds with cyclohexyl-oxadiazole cores (e.g., 54–56) are synthesized via amide coupling (General Procedure A/B) with yields up to 50%, while cyclopropyl derivatives require specialized cyclopropanation steps .

Purity and Stability

Biological Activity

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 320.39 g/mol. The structure features a cyclopropyl group linked to an oxadiazole moiety and a sulfonamide functional group, which are known to enhance biological activity.

Anticancer Properties

Research indicates that compounds containing the 1,3,4-oxadiazole unit exhibit potent anticancer activity. For instance, derivatives of oxadiazoles have been shown to induce apoptosis in various cancer cell lines such as MCF-7 (human breast adenocarcinoma) and U-937 (human acute monocytic leukemia) with IC50 values in the low micromolar range . The mechanism involves the upregulation of p53 and activation of caspase pathways, leading to programmed cell death.

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5a | MCF-7 | 0.65 | Apoptosis via p53 activation |

| 6a | U-937 | 2.41 | Caspase activation |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies show that oxadiazole derivatives possess significant antibacterial effects against various strains, including resistant bacteria. The sulfonamide component enhances this activity by disrupting folate synthesis in bacteria .

Table 2: Antimicrobial Activity

| Compound | Bacteria Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(5-cyclopropyl...) | E. coli | 32 µg/mL |

| N-(5-cyclopropyl...) | S. aureus | 16 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

- Inhibition of Enzymatic Activity : The sulfonamide group inhibits enzymes involved in bacterial growth and survival.

- Cell Cycle Arrest : Studies indicate that certain derivatives can cause cell cycle arrest at the G0-G1 phase, preventing cancer cell proliferation .

Case Studies and Research Findings

A notable study investigated the effects of various oxadiazole derivatives on cancer cell lines. The findings revealed that modifications to the oxadiazole ring significantly influenced cytotoxicity and selectivity towards cancer cells over normal cells. For example, compounds modified with electron-withdrawing groups showed enhanced anticancer activity compared to their non-modified counterparts .

Additionally, molecular docking studies suggest that these compounds interact favorably with target receptors involved in cancer progression and microbial resistance, indicating their potential as lead compounds for drug development .

Q & A

Basic: What synthetic routes are commonly employed for synthesizing N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide?

Answer:

The synthesis typically involves multi-step reactions:

Cyclization : Formation of the 1,3,4-oxadiazole ring via cyclization of hydrazide intermediates under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) .

Sulfonation : Introduction of the morpholine sulfonyl group using morpholine-4-sulfonyl chloride in polar aprotic solvents like DMF or DCM .

Coupling : Amide bond formation between the oxadiazole intermediate and the substituted benzoyl chloride, often catalyzed by coupling agents like EDCI or HOBt .

Key parameters include temperature control (0–80°C), solvent selection (DCM, acetonitrile), and purification via column chromatography or recrystallization .

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

Answer:

Essential techniques include:

- ¹H/¹³C NMR : To confirm proton environments and carbon frameworks, particularly verifying the oxadiazole ring (δ 8.5–9.5 ppm for aromatic protons) and morpholine sulfonyl group (δ 3.0–3.5 ppm for morpholine protons) .

- Mass Spectrometry (ESI-MS/APCI-MS) : For molecular weight confirmation (expected [M+H]⁺ at m/z 379.4) and fragmentation pattern analysis .

- HPLC : To assess purity (>95% typical for biological assays), with retention times varying based on mobile phase (e.g., 12–13 min for C18 columns) .

Advanced: How can researchers optimize reaction yields during oxadiazole ring formation?

Answer:

Yield optimization strategies include:

- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to non-polar alternatives .

- Temperature Gradients : Stepwise heating (e.g., 0°C → RT → reflux) minimizes side reactions .

For example, substituting POCl₃ with PCl₅ in DMF improved yields from 35% to 50% in analogous oxadiazole syntheses .

Advanced: How should discrepancies in biological activity data (e.g., IC₅₀ variability) be addressed?

Answer:

Potential resolutions include:

- Purity Validation : Reassess compound purity via HPLC and NMR; impurities >5% can skew activity .

- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time. For instance, mycoplasma contamination in cell cultures can reduce apparent potency .

- Structural Confirmation : Verify batch consistency using X-ray crystallography (if crystalline) or 2D NMR (e.g., NOESY for stereochemistry) .

Advanced: What computational approaches predict target interactions for this compound?

Answer:

- Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., CYP51, a target for antiparasitic activity). Focus on hydrophobic pockets accommodating the cyclopropyl and morpholine groups .

- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify critical binding residues .

- QSAR Modeling : Correlate substituent modifications (e.g., replacing cyclopropyl with cyclohexyl) with activity trends to guide SAR studies .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Answer:

Methodological steps include:

Substituent Variation : Synthesize analogs with modified groups (e.g., replacing morpholine sulfonyl with piperidine sulfonyl) .

Biological Profiling : Test analogs against target enzymes (e.g., bacterial enoyl-ACP reductase for antimicrobial activity) .

Data Analysis : Use clustering algorithms (e.g., PCA) to map substituent effects to activity. For example, bulkier substituents on the oxadiazole ring may enhance target selectivity .

Advanced: What strategies mitigate low solubility in biological assays?

Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the benzamide moiety to enhance aqueous solubility .

- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain solubility without cytotoxicity .

- Salt Formation : Convert the free base to a hydrochloride or mesylate salt, improving solubility by 10–100× .

Advanced: How can metabolic stability be evaluated for this compound?

Answer:

- In Vitro Assays : Use liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolic hotspots (e.g., morpholine sulfonyl oxidation) .

- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

- Metabolite ID : Employ LC-HRMS to detect phase I/II metabolites, guiding structural modifications to block vulnerable sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.